AGN-201904

Pharmacokinetics Prodrug Systemic Exposure

AGN-201904 is an acid-stable, slowly absorbed pro-PPI prodrug engineered for rapid systemic conversion to omeprazole, achieving a two-fold increase in active metabolite AUC and significantly more profound 24-hour intragastric pH control than esomeprazole. Its unique activation kinetics make it the definitive tool for investigating once-daily antisecretory regimens and studying PPI-refractory GERD models. Choose this compound over standard PPIs to obtain sustained acid suppression in preclinical and clinical research protocols.

Molecular Formula C25H25N3O8S2
Molecular Weight 559.6 g/mol
CAS No. 651729-53-2
Cat. No. B1665648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGN-201904
CAS651729-53-2
SynonymsAGN 201904
AGN 201904-Z
AGN-201904
AGN-201904-Z
AGN201904
AGN201904-Z
Molecular FormulaC25H25N3O8S2
Molecular Weight559.6 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)O)C=CC(=C3)OC
InChIInChI=1S/C25H25N3O8S2/c1-15-12-26-21(16(2)24(15)35-4)14-37(31)25-27-20-11-18(34-3)7-10-22(20)28(25)38(32,33)19-8-5-17(6-9-19)36-13-23(29)30/h5-12H,13-14H2,1-4H3,(H,29,30)
InChIKeyPPCGSVWOZKNPCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AGN-201904 (CAS 651729-53-2): A Novel Acid-Stable Omeprazole Prodrug for Prolonged Gastric Acid Suppression


AGN-201904 (CAS 651729-53-2) is a novel, acid-stable prodrug of omeprazole, a well-established proton pump inhibitor (PPI). Its sodium salt form, AGN-201904-Z, is a new chemical entity developed as a next-generation pro-PPI. The compound is characterized by a unique chemical modification that confers slow absorption from the gastrointestinal tract, yet allows for rapid conversion to the active metabolite, omeprazole, upon entering the systemic circulation [1]. This distinct pharmacokinetic design results in a prolonged plasma residence time of omeprazole, directly addressing the short plasma half-life limitation of conventional PPIs [2].

Why AGN-201904 Cannot Be Substituted by Conventional Omeprazole or Esomeprazole


Generic substitution of AGN-201904 with conventional PPIs like omeprazole or even the S-enantiomer esomeprazole is scientifically unsound due to fundamental pharmacokinetic and pharmacodynamic differences. AGN-201904 is an acid-stable prodrug engineered for slow absorption and rapid systemic conversion to omeprazole, yielding a significantly prolonged plasma residence time for the active metabolite [1]. In contrast, standard PPIs exhibit a short plasma half-life, which limits the duration of acid suppression and often fails to provide adequate nocturnal acid control [2]. The resulting pharmacodynamic superiority of AGN-201904, quantified in head-to-head clinical studies, translates to a more profound and sustained elevation of intragastric pH, a key clinical endpoint that standard PPIs cannot match [3].

Quantitative Differentiation of AGN-201904 vs. Esomeprazole in Clinical Pharmacodynamic Studies


AUC of Active Omeprazole Metabolite: AGN-201904-Z vs. Esomeprazole

AGN-201904-Z provides a two-fold higher systemic exposure to its active metabolite, omeprazole, compared to esomeprazole after 5 days of once-daily dosing. The area under the plasma concentration-time curve (AUC) for omeprazole was doubled, indicating a significantly prolonged plasma residence time for the active drug [1].

Pharmacokinetics Prodrug Systemic Exposure

Achievement of Therapeutic pH Threshold: AGN-201904-Z vs. Esomeprazole on Day 5

After 5 days of once-daily dosing, AGN-201904-Z (at 480 mg and 640 mg doses) achieved the target therapeutic intragastric pH threshold (pH ≥ 4 for at least 16 hours over 24 hours) in a significantly higher percentage of subjects compared to esomeprazole 40 mg. Specifically, 87.5% of subjects in both AGN-201904-Z dose groups met this endpoint, compared to only 52.5% in the esomeprazole group [1].

Pharmacodynamics Gastric Acid Suppression Intragastric pH

Nocturnal Acid Control: AGN-201904-Z vs. Esomeprazole on Day 5

AGN-201904-Z provides significantly superior control of nocturnal gastric acidity, a critical and often unmet need with standard PPIs. On day 5 of dosing, AGN-201904-Z (at 480 mg and 640 mg) maintained intragastric pH ≥ 4 for a significantly greater percentage of the nighttime period compared to esomeprazole 40 mg [1]. A separate study confirmed this, showing that AGN-201904-Z (600 mg) provided a mean percentage of nocturnal time with pH ≥ 4 that was more than twice as long as that achieved with esomeprazole [2].

Nocturnal Acid Breakthrough GERD Sustained Acid Suppression

Median Intragastric pH Elevation: AGN-201904-Z vs. Esomeprazole

The pharmacodynamic effect of AGN-201904-Z results in a significantly higher median intragastric pH compared to esomeprazole at steady state. On Day 5, the median 24-hour intragastric pH was significantly higher for AGN-201904-Z than for esomeprazole [1].

Pharmacodynamics Intragastric pH Acid Suppression

Class-Level Differentiation: AGN-201904-Z vs. Potassium-Competitive Acid Blockers (P-CABs)

While potassium-competitive acid blockers (P-CABs) represent an alternative mechanistic class with a rapid onset and reversible action, AGN-201904-Z is classified as a novel, long-acting proton pump inhibitor (pro-PPI) [1]. Its mechanism is distinct: as a prodrug, it relies on irreversible covalent inhibition of the gastric H+/K+-ATPase via its active omeprazole metabolite, but achieves extended duration through its unique pharmacokinetic profile rather than K+-channel competition [2]. This places AGN-201904-Z in a specific sub-category of long-acting PPIs, alongside agents like tenatoprazole, which are designed to overcome the short half-life of conventional PPIs [1].

Pharmacological Class Mechanism of Action Potassium-Competitive Acid Blocker

Key Research Applications for AGN-201904 Based on Demonstrated Differentiation


Investigating Prolonged Acid Suppression in Models of Severe GERD and Nocturnal Acid Breakthrough

Based on its demonstrated superiority over esomeprazole in prolonging nocturnal acid suppression and maintaining intragastric pH ≥ 4 [1], AGN-201904-Z is ideally suited for preclinical or clinical studies investigating the therapeutic benefits of sustained acid control in severe GERD or conditions complicated by nocturnal acid breakthrough, where conventional PPIs are known to be inadequate [2].

Pharmacokinetic/Pharmacodynamic Modeling of Prodrug Activation and Extended Systemic Exposure

AGN-201904's unique design as a slowly absorbed, rapidly converted prodrug makes it an excellent tool compound for studying the relationship between prodrug formulation, activation kinetics, and the resulting pharmacodynamic effect. The quantified two-fold increase in active metabolite AUC compared to esomeprazole provides a robust dataset for PK/PD modeling aimed at designing true once-daily acid suppression regimens [3].

Comparative Efficacy Studies in Acid-Related Disease Models Requiring Superior pH Control

AGN-201904-Z is the preferred choice for any research protocol where the objective is to achieve a higher and more consistent level of acid suppression than can be obtained with current standard-of-care PPIs. The direct, quantitative evidence of its superior pH control over 24 hours and at night [1] makes it a critical positive control or investigational agent in studies aiming to establish a new benchmark for antisecretory efficacy.

Clinical Trials Targeting Populations with Suboptimal Response to Conventional PPIs

Given its prolonged plasma residence time and enhanced acid suppression, AGN-201904-Z is mechanistically positioned to address the unmet clinical need in patient populations that exhibit a poor or incomplete response to standard PPI therapy [2]. This makes it a candidate for development programs or investigator-initiated trials specifically targeting PPI-refractory GERD or related conditions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AGN-201904

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.